molecular formula C20H23N5O3 B4021187 1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 371225-37-5

1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B4021187
CAS RN: 371225-37-5
M. Wt: 381.4 g/mol
InChI Key: QBNFLGUHTKBXSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dipyridopyrimidine derivatives often involves the cyclization of pyridine with various aminopyrazoles, followed by formylation and other subsequent reactions to introduce additional functional groups specific to the target molecule. For example, a study by Castillo et al. (2018) describes a one-pot route for the synthesis of pyrazolo[1,5-a]pyrimidines, which could serve as a foundational method for synthesizing compounds similar to the one (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular and electronic structures of related compounds, such as 1,6-dihydropyrimidine and 4,5-dihydrofuro[2,3-d]pyrimidine derivatives, have been studied using quantum-chemical methods, revealing that these molecules generally exhibit a planar equilibrium geometry. This suggests that the target compound may also possess a similar structural characteristic, facilitating interactions with biological targets (Shishkin & Antonov, 1996).

Chemical Reactions and Properties

Dipyridopyrimidine derivatives engage in various chemical reactions, including alkylation, cyclocondensation, and nucleophilic substitution, to yield a wide array of functionalized compounds. For instance, the methylation of specific positions within the pyridine moiety, as discussed by Ukrainets et al. (2015), highlights the versatility of these compounds in chemical synthesis and the potential for generating diverse derivatives with enhanced biological activities (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Physical Properties Analysis

The physical properties of dipyridopyrimidine derivatives, including solubility, melting point, and crystalline structure, are influenced by the specific substituents present on the core structure. For example, the study on isostructural pyrimidine derivatives by Trilleras et al. (2009) provides insights into how substitutions affect the crystalline structure and, by extension, the physical properties of such compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

properties

IUPAC Name

6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-9-24-16(21)14(19(26)22-8-6-11-28-3)12-15-18(24)23-17-13(2)7-5-10-25(17)20(15)27/h4-5,7,10,12,21H,1,6,8-9,11H2,2-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNFLGUHTKBXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

CAS RN

371225-37-5
Record name 1-ALLYL-2-IMINO-N-(3-METHOXYPROPYL)-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 2
1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 3
1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 5
1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

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